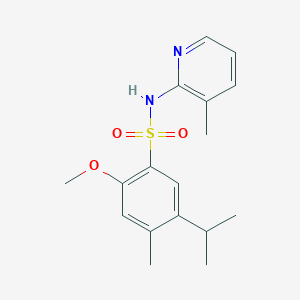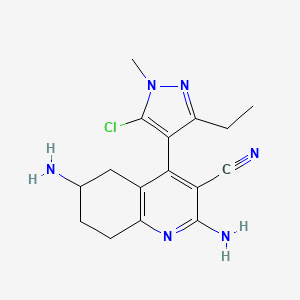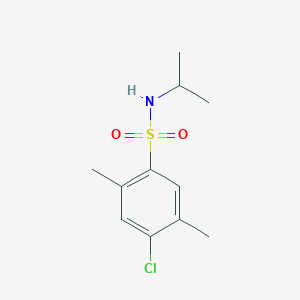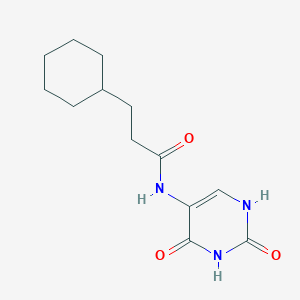
2-(allylthio)-N-(3-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-N-(3-fluorophenyl)benzamide, also known as AF-16, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which includes an allylthio group and a fluorophenyl group. In
作用机制
The mechanism of action of 2-(allylthio)-N-(3-fluorophenyl)benzamide is not yet fully understood. However, it is believed that 2-(allylthio)-N-(3-fluorophenyl)benzamide exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects
2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-(3-fluorophenyl)benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Other studies have suggested that 2-(allylthio)-N-(3-fluorophenyl)benzamide may have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
2-(allylthio)-N-(3-fluorophenyl)benzamide has several advantages for use in lab experiments. First, it is a relatively stable compound that can be easily synthesized in large quantities. Second, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, there are also some limitations to the use of 2-(allylthio)-N-(3-fluorophenyl)benzamide in lab experiments. For example, 2-(allylthio)-N-(3-fluorophenyl)benzamide has poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(allylthio)-N-(3-fluorophenyl)benzamide. One area of research is in the development of new cancer therapies. 2-(allylthio)-N-(3-fluorophenyl)benzamide has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. In addition, more research is needed to fully understand the mechanism of action of 2-(allylthio)-N-(3-fluorophenyl)benzamide and its effects on the body. Finally, there is a need for more studies to determine the safety and toxicity of 2-(allylthio)-N-(3-fluorophenyl)benzamide in humans, as well as its potential side effects.
合成方法
The synthesis of 2-(allylthio)-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with allyl thiol in the presence of a catalyst to form 3-fluoro-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 2-(allylthio)-N-(3-fluorophenyl)benzamide. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
2-(allylthio)-N-(3-fluorophenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h2-9,11H,1,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZMVCNKJNLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
![2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5488508.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5488513.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5488525.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5488541.png)
![7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5488542.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate](/img/structure/B5488543.png)



![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
